1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione
Overview
Description
1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C18H22FN3O3 This compound is known for its unique structure, which includes a pyrrolidinedione core, an ethyl group, and a fluorobenzoyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorobenzoyl-piperidinyl intermediate. This intermediate is then reacted with ethyl-2,5-pyrrolidinedione under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2,5-pyrrolidinedione: Lacks the fluorobenzoyl-piperidinyl moiety.
4-fluorobenzoyl-piperidine: Does not contain the pyrrolidinedione core.
1-ethyl-3-{[1-(4-chlorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
1-Ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione is unique due to the presence of both the fluorobenzoyl-piperidinyl moiety and the pyrrolidinedione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethyl-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-16(23)11-15(18(22)25)20-14-7-9-21(10-8-14)17(24)12-3-5-13(19)6-4-12/h3-6,14-15,20H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINRIWCFCVURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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